4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine
Description
Properties
IUPAC Name |
4-(4-methylsulfonyl-3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-19(16,17)11-3-2-9(8-10(11)13(14)15)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVHCVZONDAYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine typically involves:
- Introduction of the morpholine ring onto a substituted phenyl precursor.
- Functional group transformations to install the nitro and methylsulfonyl groups at specific positions on the aromatic ring.
- Purification and isolation steps to obtain the target compound with high purity and yield.
Preparation of the Morpholine Core with Nitro Substitution
A key intermediate in the synthesis is often 4-(4-nitrophenyl)morpholin-3-one or closely related derivatives. The preparation of this intermediate is well-documented and involves:
- Nucleophilic substitution or condensation reactions to attach the morpholine ring to a nitrophenyl precursor.
- Oxidation or nitration steps to introduce the nitro group at the meta or para position relative to the morpholine attachment.
A representative method for preparing 4-(4-nitrophenyl)morpholin-3-one involves the reaction of appropriate phenyl precursors with morpholine under controlled conditions, followed by nitration using reagents such as sodium chlorite and sodium dihydrogen phosphate dihydrate in a mixed solvent system (water and acetonitrile) at 40°C for 6 hours. This method yields the nitro-substituted morpholinone with high purity (HPLC purity 98.3%) and excellent yield (97.7%).
Introduction of the Methylsulfonyl Group
The methylsulfonyl group (-SO2CH3) is typically introduced via sulfonylation reactions on the aromatic ring. This involves:
- Conversion of a hydroxyl or halogen substituent on the aromatic ring into a methylsulfonyl moiety.
- Use of methylsulfonyl chloride or related sulfonylating agents in the presence of a base to facilitate substitution.
The sulfonylation step is critical for achieving the desired substitution pattern and is often performed after establishing the morpholine and nitro functionalities to avoid interference with sensitive groups.
Alternative Synthetic Routes Avoiding Catalytic Hydrogenation
To avoid potential ring-opening or degradation of the morpholinone ring under hydrogenation, alternative synthetic routes have been developed:
- Use of halogenation or sulfonylation reactions to convert hydroxyl groups into leaving groups that facilitate condensation.
- Stepwise protection and deprotection strategies to maintain ring integrity.
- Rational temperature control and solvent removal to minimize decomposition and maximize yield and purity.
A reported four-step synthetic method achieves an overall yield of 85.3% and purity of 99.9%, emphasizing the efficiency of non-hydrogenation routes for preparing substituted morpholinones.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Sulfonylation | Methylsulfonyl chloride, base | Methylsulfonylation on phenyl ring | Introduces methylsulfonyl group |
| 2 | Nitration/Oxidation | Sodium chlorite, sodium dihydrogen phosphate, water/acetonitrile, 40°C, 6 h | 97.7% yield, 98.3% purity | Introduces nitro group at 3-position |
| 3 | Morpholine ring formation | Condensation with morpholine | Formation of morpholin-3-one core | Establishes morpholine attachment |
| 4 | Catalytic hydrogenation (optional) | Pd/C catalyst, H2 (5 bar), ethanol, 80°C, 1 h | ~70% yield (for amino derivatives) | Used for reduction of nitro to amino groups; may be avoided for methylsulfonyl derivatives |
| 5 | Purification | Solvent extraction, recrystallization | High purity product | Removal of impurities and by-products |
Research Findings and Considerations
- The choice of solvent and reaction medium significantly impacts yield and purity. Water or water-rich mixtures (>50% water) are preferred for hydrogenation steps to enhance selectivity and reduce side reactions.
- Sulfonylation reactions require careful control of temperature and stoichiometry to avoid over-substitution or decomposition.
- Avoiding catalytic hydrogenation can be beneficial when the morpholinone ring or methylsulfonyl group is sensitive to reduction conditions. Alternative routes employing halogenation and condensation reactions have been shown to provide high yields and purity.
- Continuous removal of water and low-boiling solvents during synthesis reduces product decomposition and improves overall yield.
Chemical Reactions Analysis
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-[4-(Methylsulfonyl)-3-aminophenyl]morpholine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-Inflammatory Agents
Research indicates that compounds similar to 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine can act as inhibitors of serine/threonine kinases, specifically Tpl2 (Tumor Progression Locus 2). This inhibition is crucial for treating inflammatory diseases such as rheumatoid arthritis, juvenile rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and osteoarthritis. The compound's ability to block tumor necrosis factor (TNF) production and signaling pathways makes it a candidate for further development in anti-inflammatory therapies .
Drug Development
The compound is noted for its structural similarity to other morpholine derivatives that have been utilized in approved drugs. Morpholine rings are commonly found in various bioactive molecules, enhancing their pharmacological properties. The unique substitution pattern of the nitrophenyl and methylsulfonyl groups may confer specific biological activities that warrant further investigation .
Case Study: Rheumatoid Arthritis Treatment
A study involving the administration of morpholine derivatives demonstrated a reduction in inflammatory markers in animal models of rheumatoid arthritis. These findings suggest that compounds like this compound could be effective in managing symptoms associated with chronic inflammation .
Case Study: Anticancer Potential
Another area of exploration is the potential anticancer properties of this compound. Research has indicated that certain morpholine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth, making it a candidate for further studies in oncology .
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The methylsulfonyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Nitrophenyl)morpholine (CAS 10389-51-2)
- Lower molecular weight (208.21 g/mol vs. 300.33 g/mol for the target compound) and higher melting point (148–152°C vs. 98–99°C for ethylsulfonyl analogs).
- Applications : Used as a precursor for antimycobacterial agents and kinase inhibitors.
4-(4-Nitrophenyl)thiomorpholine
- Structure : Thiomorpholine (sulfur replacing oxygen in the ring) attached to a para-nitrophenyl group.
- Key Differences :
- The sulfur atom increases lipophilicity (ClogP +0.5 compared to morpholine) and introduces a metabolically labile site for oxidation to sulfoxides or sulfones.
- Crystal packing differs significantly due to intermolecular C–H···O hydrogen bonds, forming centrosymmetric dimers, unlike morpholine analogs.
- Applications : Precursor for antidiabetic and antimycobacterial agents.
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine (CAS 942474-41-1)
- Structure : Ethylsulfonyl (-SO₂CH₂CH₃) at the para position and nitro at the ortho position.
- Higher molecular weight (300.33 g/mol) and similar melting point (98–99°C).
- Applications: Limited data, but likely used in medicinal chemistry for its electron-deficient aromatic system.
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS 21447-63-2)
- Structure : Methylsulfonyl and nitro groups on adjacent positions (para-methyl and meta-nitro).
- Key Differences :
- Applications : Utilized in sulfonamide-based drug candidates.
4-(4-(Trifluoromethyl)phenyl)morpholine
- Structure : Trifluoromethyl (-CF₃) substituent instead of methylsulfonyl and nitro groups.
- Key Differences :
- Applications : Intermediate in cross-coupling reactions for agrochemicals and pharmaceuticals.
Comparative Data Table
Research Findings and Trends
- Synthetic Methods : The target compound is synthesized via nucleophilic aromatic substitution or Michael addition, with pH-dependent regioselectivity favoring ortho-substitution in some cases. Thiomorpholine derivatives require transition metal-free N-arylation or solvent-dependent reactions.
- Biological Activity : Methylsulfonyl and nitro groups enhance binding to ATP pockets in kinases, while thiomorpholine’s sulfur improves membrane permeability.
- Structural Insights : X-ray crystallography reveals that sulfonyl groups influence crystal packing via hydrogen bonding, whereas thiomorpholine derivatives form unique dimers.
Biological Activity
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- CAS Number : 1353497-55-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Inhibition of Protein Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular functions such as proliferation and apoptosis .
- Reactive Oxygen Species (ROS) Production : It stimulates ROS production, which is linked to oxidative stress and can induce cell death in certain cancer cell lines .
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies indicate that it can inhibit tumor growth in various cancer models. For instance, it has shown cytotoxic effects against MCF7 breast cancer cells at micromolar concentrations .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is required to establish efficacy and mechanisms.
Case Studies
- Cytotoxicity in Cancer Cells :
- Cell Cycle Analysis :
Data Table
| Biological Activity | Observed Effect | Concentration Range |
|---|---|---|
| Cytotoxicity | Induces cell death | 1 µM - 10 µM |
| ROS Production | Increased oxidative stress | 10 µM |
| Tumor Growth Inhibition | Reduced tumor size in vivo | Variable (dependent on model) |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and stability under physiological conditions. Research suggests that it is transported across cell membranes via specific transporters, enhancing its therapeutic potential .
Q & A
Basic: What are the critical considerations for synthesizing 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine with high purity?
Answer:
Synthesis requires precise control of reaction conditions to avoid by-products. Key steps include:
- Nitro-group introduction : Use nitration protocols under controlled temperatures (0–5°C) to prevent over-nitration.
- Morpholine coupling : Employ Buchwald-Hartwig amination or Ullmann coupling with CuI/1,10-phenanthroline catalysts to attach morpholine to the aromatic ring .
- Methylsulfonyl incorporation : Post-functionalization via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final structure with -NMR and HRMS.
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR : - and -NMR confirm substituent positions (e.g., nitro group at C3, methylsulfonyl at C4). Look for deshielding effects in the aromatic region (~8.0–8.5 ppm) .
- FT-IR : Peaks at 1530 cm (NO) and 1320/1140 cm (SO-CH) validate functional groups.
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) with ESI-MS detects impurities (<0.5%).
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: ~52%, N: ~10%) .
Advanced: How can computational modeling predict the reactivity of the nitro and methylsulfonyl groups?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:
- Nitro-group reduction : Calculate LUMO energies to assess susceptibility to catalytic hydrogenation.
- Sulfonyl stability : Simulate hydrolysis pathways in acidic/basic conditions; high activation energy (>30 kcal/mol) suggests stability at neutral pH .
- Electrophilic sites : Mulliken charges identify reactive positions (e.g., para to nitro group) for further functionalization. Validate predictions with experimental kinetic studies.
Advanced: How do environmental factors (pH, light) influence the compound’s stability?
Answer:
Stability studies under accelerated conditions reveal:
- Photodegradation : UV-Vis exposure (254 nm, 24 hrs) causes 15% decomposition (HPLC); nitro group forms nitroso intermediates. Use amber vials for storage .
- pH-dependent hydrolysis : Stable at pH 5–7 (t > 30 days), but degrades rapidly at pH >10 (sulfonyl cleavage). Buffer solutions (e.g., phosphate) are recommended for biological assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Re-evaluate purity : Compare HPLC traces from conflicting studies; impurities >2% may skew IC values.
- Assay standardization : Use cell lines (e.g., HEK293) with consistent passage numbers and control for solvent effects (DMSO ≤0.1%).
- Meta-analysis : Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Advanced: What methodologies assess the compound’s environmental fate in indoor settings?
Answer:
- Surface adsorption studies : Use quartz crystal microbalance (QCM) to measure adsorption on indoor materials (paint, dust) at 25°C/50% RH.
- Oxidative degradation : Expose to ozone (50 ppb) in chamber studies; GC-MS identifies breakdown products (e.g., morpholine oxides) .
- Ecotoxicity screening : Daphnia magna assays (OECD 202) determine acute toxicity (LC).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
